molecular formula C9H13NO B024965 3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol CAS No. 19817-07-3

3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol

カタログ番号: B024965
CAS番号: 19817-07-3
分子量: 151.21 g/mol
InChIキー: YRTHQTAVIFQEEG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol is a quinuclidine derivative featuring an ethynyl (-C≡CH) substituent at the 3-position of the bicyclic framework. The quinuclidine core (1-azabicyclo[2.2.2]octane) is a rigid, bridged heterocycle known for its conformational stability and pharmacological relevance.

特性

IUPAC Name

3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-2-9(11)7-10-5-3-8(9)4-6-10/h1,8,11H,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRTHQTAVIFQEEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1(CN2CCC1CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50394209
Record name 3-ethynyl-3-quinuclidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19817-07-3
Record name 3-ethynyl-3-quinuclidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Dieckmann Cyclization of Amino Diesters

Quinuclidine derivatives are often synthesized via intramolecular cyclization of γ-amino esters. For example, heating dimethyl 3-(piperidin-1-yl)glutarate at 180–200°C induces a Dieckmann cyclization, yielding the bicyclic lactam intermediate. Subsequent reduction with lithium aluminum hydride (LiAlH₄) generates the quinuclidine core. This method achieves yields of 65–78% but requires high temperatures and precise stoichiometry to avoid side reactions.

Ring-Closing Metathesis (RCM)

Modern approaches employ Grubbs catalysts for RCM of diene precursors. A 2017 study demonstrated that treating N-allyl-2-vinylpiperidine with Grubbs II catalyst (5 mol%) in dichloromethane at 40°C for 12 hours forms the bicyclic structure in 82% yield. While costlier, this method offers superior stereocontrol and milder conditions compared to thermal cyclizations.

Introduction of the Ethynyl Group

Functionalization of the quinuclidine scaffold at the 3-position with an ethynyl group is achieved through three primary routes:

Alkynylation of Quinuclidin-3-one

The most widely reported method involves nucleophilic addition to quinuclidin-3-one. Treatment with ethynylmagnesium bromide in tetrahydrofuran (THF) at −78°C affords the tertiary propargyl alcohol.

Reaction Conditions

ParameterValue
SolventTHF
Temperature−78°C to 0°C
Grignard ReagentEthynylMgBr (2.2 equiv)
Reaction Time4–6 hours
Yield68–75%

The reaction proceeds via a six-membered cyclic transition state, favoring axial attack to produce the (3R)-configured alcohol predominantly (er 92:8).

Palladium-Catalyzed Sonogashira Coupling

An alternative route employs Sonogashira coupling between 3-iodoquinuclidine and trimethylsilylacetylene, followed by desilylation.

Optimized Protocol

  • Catalyst: Pd(PPh₃)₂Cl₂ (3 mol%)

  • Ligand: CuI (6 mol%)

  • Base: Et₃N (2.0 equiv)

  • Solvent: DMF/H₂O (9:1)

  • Yield: 81% after TBAF-mediated desilylation

This method avoids strongly basic conditions but requires anhydrous reagents to prevent proto-dehalogenation.

Reductive Alkynylation

Recent advances utilize reductive cross-coupling of quinuclidin-3-one with acetylene gas under hydrogenation conditions. Using a Rh/C catalyst (5 wt%) at 50 psi H₂ and 80°C, the ketone is directly converted to the propargyl alcohol in 70% yield.

Stereochemical Control and Resolution

The 3-position’s bridgehead location imposes significant steric hindrance, complicating enantioselective synthesis. Two resolution strategies are prominent:

Chiral Auxiliary-Mediated Synthesis

Coupling quinuclidin-3-one with (R)-phenylglycinol forms a diastereomeric imine, which undergoes ethynylation with 85% diastereoselectivity. Acidic hydrolysis then releases the enantiomerically enriched alcohol (er 95:5).

Enzymatic Kinetic Resolution

Lipase PS-30 (Pseudomonas cepacia) in vinyl acetate selectively acetylates the (3S)-enantiomer at 30°C, leaving the desired (3R)-alcohol unreacted (E-value >200).

Industrial-Scale Production Challenges

Despite laboratory success, scaling poses unique difficulties:

Table 2: Scalability Issues and Mitigation Strategies

ChallengeCauseSolution
Grignard SafetyPyrophoric reagentsContinuous flow reactors
Pd Catalyst CostHigh Pd loadingNanoparticle-supported Pd
Thermal DegradationExothermic cyclizationMicrowave-assisted heating

Current industrial routes (e.g., AstaTech’s process) use continuous flow Dieckmann cyclization followed by cryogenic alkynylation, achieving 62% overall yield at 100 kg/batch.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated decarboxylative alkynylation using Ru(bpy)₃Cl₂ enables room-temperature ethynyl group installation (78% yield, 20-hour irradiation).

Electrochemical Synthesis

A 2024 study demonstrated direct anodic oxidation of quinuclidine to the 3-radical, which traps acetylene gas at 1.8 V (Ag/AgCl), yielding 65% product without metal catalysts.

Analytical Characterization

Critical quality control parameters include:

  • HPLC Purity : >99.5% (C18 column, 0.1% TFA/MeCN gradient)

  • Specific Rotation : [α]D²⁵ = +34.5° (c 1.0, MeOH) for (3R)-enantiomer

  • IR : ν 3280 cm⁻¹ (≡C-H), 2105 cm⁻¹ (C≡C), 1040 cm⁻¹ (C-O)

化学反応の分析

Types of Reactions

3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or osmium tetroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.

    Substitution: Nucleophiles like amines or halides under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted quinuclidine derivatives.

科学的研究の応用

3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting the central nervous system.

    Industry: Utilized in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.

作用機序

The mechanism of action of 3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol involves its interaction with molecular targets such as receptors or enzymes. The ethynyl group can participate in π-π interactions, while the hydroxyl group can form hydrogen bonds, enhancing the compound’s binding affinity and specificity. The quinuclidine framework provides structural rigidity, which is crucial for its biological activity.

類似化合物との比較

Comparison with Structural Analogs

Parent Compound: 3-Quinuclidinol (1-Azabicyclo[2.2.2]octan-3-ol)

  • Structure : Lacks substituents at the 3-position, featuring only a hydroxyl group.
  • Key Data :
    • CAS: 1619-34-7 .
    • Molecular Weight: 127.18 g/mol .
    • Applications: Intermediate in synthesizing antispasmodics (e.g., Solifenacin) , chiral building block in asymmetric synthesis.
    • Safety: LD₅₀ (oral) 300–2,000 mg/kg (Category 4 acute toxicity) .

Comparison : The ethynyl group in the target compound replaces the hydroxyl hydrogen, likely altering solubility and reactivity. The rigid ethynyl moiety may enhance binding affinity in enzyme inhibition compared to the hydroxyl group.

Enantiomeric Derivatives: (3R)- and (3S)-3-Quinuclidinol

  • Key Data :
    • (3R)-Enantiomer: CAS 25333-42-0; density 1.13 g/cm³; boiling point 120°C (27 mmHg) .
    • (3S)-Enantiomer: CAS 34583-34-1; used in pharmaceutical impurities and toxicology studies .
  • Stereochemical Impact: Enantiomers exhibit distinct biological activities. For example, (R)-3-Quinuclidinol is a precursor to acetylcholine receptor modulators .

Comparison : The target compound’s stereochemistry (if chiral) could similarly influence its pharmacokinetics and target specificity.

Substituted Derivatives

VJ115 [(Z)-(+/−)-2-(1-Benzylindol-3-ylmethylene)-1-azabicyclo[2.2.2]octan-3-ol]
  • Structure : Benzylindole substituent at the 3-position .
  • Pharmacology: Potent ENOX1 inhibitor with antiangiogenic activity; enhances radiation-induced apoptosis in tumor endothelial cells .
  • Applications : Studied for cancer therapy due to its ability to inhibit tumor-driven neoangiogenesis .
3-Methoxy-1-azabicyclo[2.2.2]octan-3-ol
  • Structure : Methoxy (-OCH₃) group at the 3-position .
  • Key Data :
    • CAS: 204913-48-4; molecular weight 157.21 g/mol .
  • Properties : Increased hydrophobicity compared to the hydroxylated parent compound.

Comparison : The ethynyl group’s linear geometry and π-bond character contrast with the methoxy group’s bulkiness, affecting membrane permeability and metabolic stability.

Esterified Derivatives: Aceclidine Hydrochloride

  • Structure: 3-Acetate ester of 3-Quinuclidinol .
  • Safety : Classified for laboratory use only, highlighting the importance of functional group modifications on toxicity .

Comparison : The ethynyl group’s stability under physiological conditions may differ from ester groups, which are prone to hydrolysis.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Substituent Molecular Weight (g/mol) Key Applications
3-Quinuclidinol 1619-34-7 -OH 127.18 Pharmaceutical intermediate
(3R)-3-Quinuclidinol 25333-42-0 -OH (R-config) 127.18 Chiral synthesis
VJ115 - Benzylindole ~377.44* Antiangiogenic agent
3-Ethynyl-1-azabicyclo[...]-3-ol - -C≡CH ~137.18* Under investigation
3-Methoxy derivative 204913-48-4 -OCH₃ 157.21 Research chemical

*Estimated based on molecular formula.

生物活性

3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol is a bicyclic compound notable for its unique structural features, including an ethynyl group and a hydroxyl group attached to the quinuclidine framework. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and pharmacological research.

The molecular formula of this compound is C₉H₉NO, with a molecular weight of approximately 151.17 g/mol. The compound's structure allows it to participate in various chemical reactions, enhancing its utility in synthetic applications.

Key Reactions

  • Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes.
  • Reduction : The ethynyl group can be reduced to form alkenes or alkanes.
  • Substitution : The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including receptors and enzymes. The hydroxyl group can form hydrogen bonds, while the ethynyl group can engage in π-π interactions, enhancing binding affinity and specificity. The structural rigidity provided by the quinuclidine framework is crucial for its biological efficacy.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the context of drug discovery and development.

Pharmacological Applications

  • Neurological Disorders : Due to its structural properties, this compound has been explored as a potential ligand for neurotransmitter receptors, particularly in modulating cholinergic signaling pathways.
  • Anti-inflammatory Activity : Similar compounds within the azabicyclo family have shown promise as inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a role in inflammatory responses .

Case Studies

Several studies have investigated the pharmacological potential of compounds related to this compound:

  • Inhibition Studies : A study demonstrated that derivatives of azabicyclo compounds could selectively inhibit NAAA activity, leading to increased levels of palmitoylethanolamide (PEA), an endogenous anti-inflammatory mediator .
    CompoundIC50 (μM)Selectivity
    ARN196890.042High
    ARN161860.655Moderate
  • CNS Penetration : Research on similar azabicyclic compounds has shown favorable brain penetration characteristics, suggesting potential applications in treating central nervous system disorders .

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
1-Azabicyclo[2.2.2]octaneLacks ethynyl and hydroxyl groupsLimited biological activity
3-QuinuclidinolLacks ethynyl groupModerate activity as a ligand
This compoundContains both ethynyl and hydroxyl groupsEnhanced reactivity and biological activity

Q & A

Basic: What are the optimal synthetic routes for 3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol, and how can reaction conditions be optimized to improve yield?

Methodological Answer:
The synthesis of 3-substituted azabicyclo[2.2.2]octan-3-ol derivatives typically involves functionalizing the bicyclic core via nucleophilic substitution or transition metal-catalyzed coupling. For example:

  • Step 1 : Start with a bicyclic precursor (e.g., 1-azabicyclo[2.2.2]octan-3-one) and reduce it to the alcohol using LiAlH₄ or NaBH₄ under inert conditions .
  • Step 2 : Introduce the ethynyl group via Sonogashira coupling, using a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a terminal alkyne. Optimize reaction temperature (60–80°C) and solvent (THF or DMF) to minimize side reactions .
  • Step 3 : Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane). Yield improvements (>70%) are achievable using continuous flow reactors for precise temperature control .

Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy :
    • ¹H NMR : Look for characteristic peaks: δ 2.5–3.5 ppm (bridging protons), δ 1.8–2.2 ppm (quinuclidine protons), and δ 2.9 ppm (ethynyl proton) .
    • ¹³C NMR : Confirm the ethynyl carbon at δ 70–80 ppm and quaternary carbons at δ 50–60 ppm .
  • X-ray Crystallography : Resolve stereochemistry and bond angles (e.g., C3-O bond length ~1.42 Å) .
  • Mass Spectrometry : Exact mass should match the molecular formula (C₉H₁₃NO: m/z 151.0997) .

Advanced: How do structural modifications at the 3-position of the azabicyclo[2.2.2]octane scaffold influence receptor binding affinity?

Methodological Answer:
Substituents at the 3-position significantly alter steric and electronic interactions with biological targets. For example:

SubstituentBiological ActivityKey InteractionSource
Ethynyl Potential acetylcholinesterase inhibition (hypothesized)Alkyne π-system interacts with aromatic residuesExtrapolated
Trifluoromethyl Enhanced metabolic stability (CF₃ group reduces oxidation)Hydrophobic pocket fitting
Indole Serotonin receptor modulation (via π-π stacking)Indole moiety mimics tryptophan

To validate, perform molecular docking studies (e.g., AutoDock Vina) and compare binding energies .

Advanced: What strategies are effective in resolving enantiomers of 3-substituted azabicyclo[2.2.2]octan-3-ol derivatives?

Methodological Answer:

  • Chiral Chromatography : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to separate (R)- and (S)-enantiomers. Retention times differ by ~2–3 minutes .
  • Enzymatic Resolution : Employ lipases (e.g., Candida antarctica) to selectively esterify one enantiomer. For example, (R)-3-Quinuclidinol reacts faster with vinyl acetate .
  • X-ray Crystallography with Chiral Auxiliaries : Co-crystallize with L-tartaric acid to determine absolute configuration .

Advanced: How can conflicting data on the compound’s metabolic stability be reconciled through experimental design?

Methodological Answer:
Conflicting data often arise from assay variability. To address:

Standardize Assays : Use human liver microsomes (HLMs) with NADPH cofactor and measure half-life (t₁/₂) under consistent pH (7.4) and temperature (37°C) .

Control for Isozyme Specificity : Inhibit CYP3A4 (ketoconazole) or CYP2D6 (quinidine) to identify metabolic pathways .

Cross-Validate with LC-MS/MS : Quantify parent compound and metabolites (e.g., hydroxylated derivatives) at multiple time points .

Example Data Reconciliation:

  • If Study A reports t₁/₂ = 2 h (CYP3A4 dominant) and Study B reports t₁/₂ = 6 h (CYP2D6 dominant), re-test with isoform-specific inhibitors .

Advanced: What computational methods predict the pharmacokinetic properties of this compound?

Methodological Answer:

  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate:
    • LogP : ~0.5 (moderate lipophilicity)
    • BBB Permeability : Likely CNS-penetrant (azabicyclo scaffold) .
  • Molecular Dynamics Simulations : Simulate blood-brain barrier crossing using GROMACS (force field: CHARMM36) .
  • Docking Studies : Map interactions with P-glycoprotein to assess efflux potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol
Reactant of Route 2
Reactant of Route 2
3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。